2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide
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Overview
Description
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide is an organic compound that belongs to the class of furamides It is characterized by the presence of a furan ring substituted with two methyl groups at positions 2 and 5, and an amide group attached to a 1-methyl-4-piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones, under acidic or basic conditions.
Substitution with Methyl Groups:
Attachment of the Piperidinyl Moiety: The 1-methyl-4-piperidinyl group can be introduced through nucleophilic substitution reactions, where the furan ring is reacted with a suitable piperidine derivative.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the substituted furan with an appropriate amine under dehydrating conditions, such as using carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines or other reduced products.
Substitution: The methyl groups and the piperidinyl moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide group may produce amines.
Scientific Research Applications
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide has several scientific research applications, including:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidinyl moiety.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It may be employed in studies investigating the interactions of furamides with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl moiety may play a crucial role in binding to these targets, while the furan ring and amide group contribute to the overall stability and activity of the compound. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-N-(1-methyl-4-piperidinyl)benzenesulfonamide: This compound shares the piperidinyl moiety but has a benzenesulfonamide group instead of a furan ring.
2,5-dimethyl-N-(1-methyl-4-piperidinyl)thiopheneamide: Similar to the target compound but with a thiophene ring instead of a furan ring.
Uniqueness
2,5-dimethyl-N-(1-methyl-4-piperidinyl)-3-furamide is unique due to its specific combination of a furan ring, methyl groups, and a piperidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,5-dimethyl-N-(1-methylpiperidin-4-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-8-12(10(2)17-9)13(16)14-11-4-6-15(3)7-5-11/h8,11H,4-7H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCMJKDCZTZUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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